molecular formula C21H39NO4S B1620413 1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid CAS No. 54590-52-2

1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid

Cat. No.: B1620413
CAS No.: 54590-52-2
M. Wt: 401.6 g/mol
InChI Key: AVRGWAZPWHQHGN-UHFFFAOYSA-N
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Description

1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid is a chemical compound that combines benzenesulfonic acid with 1-amino-2-propanol in a 1:1 ratio. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol typically involves the sulfonation of dodecylbenzene with sulfur trioxide, followed by neutralization with 1-amino-2-propanol. The reaction conditions often include controlled temperatures and the use of continuous reactors, such as falling film reactors, to ensure efficient sulfonation and neutralization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors to maintain consistent quality and yield. The sulfonation process is carefully monitored to control the degree of sulfonation and to minimize side reactions. The final product is then purified and formulated for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acid compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in industrial cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic molecules. This interaction is facilitated by the hydrophobic dodecyl group and the hydrophilic sulfonic acid and amino groups, which enable the compound to form micelles and emulsify oils and other hydrophobic substances.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzenesulfonic acid, 4-dodecyl-, compd. with 1-amino-2-propanol lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages in terms of solubility, emulsification, and interaction with biological molecules.

Properties

CAS No.

54590-52-2

Molecular Formula

C21H39NO4S

Molecular Weight

401.6 g/mol

IUPAC Name

1-aminopropan-2-ol;4-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-3(5)2-4/h13-16H,2-12H2,1H3,(H,19,20,21);3,5H,2,4H2,1H3

InChI Key

AVRGWAZPWHQHGN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)O

54590-52-2

Origin of Product

United States

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